5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound “5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The isoxazole ring is substituted with a 3-bromo-phenyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization reactions . The exact method would depend on the starting materials and the specific structure of the final product.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The isoxazole ring, the bromophenyl group, and the carboxylic acid group would all contribute to the overall structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could potentially be replaced through a nucleophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .
Scientific Research Applications
Tautomerism and Basicity Studies
- Tautomerism of Heteroaromatic Compounds: Research on isoxazole derivatives, similar to 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, has explored their tautomeric forms and basicity. Isoxazol-5-ones, a class to which the compound belongs, are shown to have acid strength comparable to carboxylic acids and exist in different tautomeric forms depending on the solvent polarity (Boulton & Katritzky, 1961).
Antitumor Activity
- Synthesis of Antitumor Isoxazolylcarbamides: A study detailed the transformation of isoxazol-3-carboxylic acids into carbamides with potential antitumor activity, highlighting the significance of isoxazole derivatives in medicinal chemistry (Potkin et al., 2014).
Synthetic Methodologies
- Synthesis of Various Isoxazole Derivatives: A number of studies have focused on synthesizing different isoxazole derivatives, which are valuable in pharmaceutical and agricultural industries. These include methods to prepare isoxazolin-5-ones and their lithiation (Micetich & Chin, 1970), synthesis of hydroxyisoxazoles and isoxazolones (Iwai & Nakamura, 1966), and the preparation of isoxazole-4-carboxylic acids derivatives (Serebryannikova et al., 2019).
Enzymatic Resolution
- Enzymatic Hydrolysis of Isoxazolinecarboxylates: The enzymatic hydrolysis of isoxazoline-5-carboxylates to yield enantiopure β-aminoalcohols and related structures, crucial for asymmetric synthesis, was explored in a study (Yang, Hayden & Griengl, 1994).
Isoxazoles in Drug Synthesis
- Synthesis of S1P1 Receptor Agonist: Research into the stereospecific synthesis of isoxazole-containing compounds like BMS-960, a potent S1P1 receptor agonist, illustrates the importance of isoxazole derivatives in drug development (Hou et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOSJYEEURJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206858 | |
Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-93-8 | |
Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.